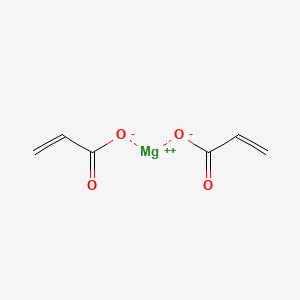

Magnesium,prop-2-enoate

Description

Significance of Magnesium,prop-2-enoate as a Functional Monomer for Advanced Materials

The role of this compound as a functional monomer is pivotal in the development of advanced materials. Its ability to undergo free-radical polymerization is essential for creating polymer networks utilized in adhesives, coatings, and sealants. smolecule.com Furthermore, it can be copolymerized with other monomers to enhance the mechanical properties of the resulting materials. smolecule.com

One of the key areas where poly(this compound) shows significant promise is in the creation of hydrogels. These are three-dimensional networks of long-chain cross-linked molecules that can absorb large amounts of water, making them resemble living tissues. acs.org Poly(this compound) hydrogels have been synthesized via free-radical homopolymerization in an aqueous solution. csic.es The properties of these hydrogels, such as their swelling behavior and elastic modulus, can be controlled by adjusting the monomer and initiator concentrations during polymerization. csic.es

The introduction of magnesium ions into the polymer structure imparts specific functionalities. For instance, in the context of bone cements, the incorporation of magnesium particles into poly(methyl methacrylate) (PMMA) creates a surface-degradable material. This leads to a porous surface that encourages bone ingrowth while maintaining the necessary compressive strength. nih.gov The magnesium ions released during degradation can also promote osseointegration and angiogenesis (the formation of new blood vessels). nih.gov

Moreover, poly(this compound) has been explored for its potential in biomedical applications, such as in drug delivery systems and as a matrix for enzyme immobilization. smolecule.comresearchgate.netresearchgate.net Its biocompatibility makes it a suitable candidate for use in bone implants and tissue engineering scaffolds, where it has been suggested to enhance cell adhesion and proliferation. smolecule.com For example, novel poly(magnesium acrylate) microgels have been synthesized and used to immobilize glucose oxidase, demonstrating their potential as bioreactors. acs.orgnih.gov

The copolymerization of this compound with other monomers, such as sodium acrylate (B77674), can lead to hydrogels with significantly improved properties. Dually cross-linked hydrogels of poly(magnesium acrylate-co-sodium acrylate) have shown a substantial increase in water absorption, water-retaining properties, and repeated water absorption capacity compared to single crosslinked poly(magnesium acrylate). xdhg.com.cn

Historical Trajectories and Current Research Landscape of Poly(this compound)

Historically, the study of polyacrylates has been extensive, with applications as thickening agents, super-absorbent gels, and in electrophoresis. csic.es However, the synthesis of poly(this compound) directly from its monomer is a more recent development. csic.es Much of the earlier research focused on neutralizing pre-formed polymer chains with the desired cation. acs.orgcsic.es

A significant advancement in the field was the one-step synthesis of poly(this compound) hydrogels through free-radical homopolymerization of the magnesium acrylate monomer in an aqueous solution. csic.es This development opened up new avenues for creating biocompatible hydrogels with tunable properties. csic.es

Current research is actively exploring the diverse applications of poly(this compound). A notable area of investigation is its use in creating microgels. Researchers have successfully synthesized poly(magnesium acrylate) microgels with a unique "pomegranate-like" structure, which increases the specific surface area of the system. acs.orgnih.gov These microgels, with an average size of 40 micrometers and composed of smaller 1-micrometer subunits, have been effectively used for enzyme immobilization. acs.orgresearchgate.netnih.gov

The development of dually cross-linked hydrogels represents another frontier. By copolymerizing magnesium acrylate with sodium acrylate, researchers have created hydrogels with significantly enhanced water absorption and retention capabilities. xdhg.com.cn These materials exhibit a water absorption swelling ratio of 550%, which is four times that of single crosslinked poly(magnesium acrylate), and maintain a high swelling ratio even after multiple drying and absorbing cycles. xdhg.com.cn

Furthermore, the incorporation of magnesium into other polymer systems is a vibrant area of research. For example, adding magnesium particles to poly(methylmethacrylate) (B3431434) (PMMA) bone cement has been shown to create a surface-degradable composite with improved osseointegrative, angiogenic, and anti-infective properties. nih.gov Research is also being conducted on poly(magnesium acrylate)/cement hybrid network composites, which show promise for their low production cost and high strength. pjoes.com

The synthesis and characterization of these advanced materials involve various techniques. Emulsion polymerization is one method used to produce poly(magnesium acrylate) microgels. acs.org The resulting materials are often characterized using scanning electron microscopy (SEM) and Fourier transform infrared spectroscopy (FT-IR) to understand their structure and properties. acs.orgxdhg.com.cn

Identification of Key Research Gaps and Future Directions in this compound Polymerization and Material Science

While significant progress has been made in the field of poly(this compound), several research gaps and promising future directions have been identified.

One key area for future investigation is the optimization of composite bone cements. This includes adjusting the content, size, and composition of magnesium particles within the polymer matrix to fine-tune the material's properties for specific clinical applications. nih.gov Long-term in vivo studies are also necessary to evaluate the long-term performance of these implants, including the bone/implant interface, local bone response, and systemic biosafety. nih.gov

Further exploration into the biological activity of this compound is warranted. Although initial studies suggest its biocompatibility and potential to promote bone cell growth, more in-depth research is needed to fully understand its interactions with biological systems. smolecule.com This could lead to the development of more advanced biomedical materials for applications such as drug delivery and tissue engineering. smolecule.com

The synthesis of functional polymers using this compound as a precursor is another promising avenue. smolecule.com This could lead to the creation of novel materials with tailored properties for a wide range of applications, including coatings, adhesives, and electronics. smolecule.com Investigating different polymerization techniques, such as emulsion or suspension polymerization, will be crucial in controlling the purity and molecular weight of the final polymer, thereby influencing its properties. smolecule.com

Additionally, there is a need for more comprehensive studies on the interaction of this compound with other materials. Understanding how it can improve the compatibility between dissimilar polymers and enhance interfacial adhesion will be key to developing advanced polymer blends and composites. smolecule.com

Finally, while the synthesis of poly(this compound) hydrogels has been demonstrated, further research into their "smart" material capabilities is a promising future direction. csic.es Investigating their response to various stimuli could unlock new applications in sensors, artificial muscles, and responsive drug delivery systems. csic.es

Interactive Data Table: Properties of this compound and its Polymers

| Property | Value/Description | Reference(s) |

| Chemical Formula | C6H6MgO4 | smolecule.com |

| Molecular Weight | 166.41 g/mol | smolecule.com |

| Appearance | White powder | smolecule.com |

| Melting Point | > 220 °C | smolecule.com |

| Synthesis Method | Reaction of acrylic acid with magnesium salts | smolecule.com |

| Polymerization Method | Free-radical polymerization, emulsion polymerization | smolecule.comacs.org |

| Key Polymer Type | Hydrogels, Microgels | acs.orgcsic.es |

| Microgel Structure | "Pomegranate-like" with increased surface area | acs.orgnih.gov |

| Copolymer Hydrogel (with Sodium Acrylate) | Water absorption swelling ratio of 550% | xdhg.com.cn |

| Applications | Bone cements, drug delivery, enzyme immobilization, coatings, adhesives | smolecule.comnih.govresearchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6MgO4 |

|---|---|

Molecular Weight |

166.41 g/mol |

IUPAC Name |

magnesium;prop-2-enoate |

InChI |

InChI=1S/2C3H4O2.Mg/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |

InChI Key |

DWLAVVBOGOXHNH-UHFFFAOYSA-L |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium,prop 2 Enoate and Its Derivatives

Direct Synthesis Routes for Magnesium,prop-2-enoate Monomer

Direct synthesis remains the principal avenue for producing magnesium prop-2-enoate. This involves the immediate reaction of acrylic acid with a suitable magnesium-based reactant.

The most prevalent method for synthesizing the magnesium acrylate (B77674) monomer is through a neutralization reaction. csic.es This process involves reacting acrylic acid directly with a magnesium base, typically magnesium hydroxide (B78521) (Mg(OH)₂) or magnesium oxide (MgO). csic.esgoogle.com In this acid-base reaction, the acrylic acid provides the prop-2-enoate anion, while the magnesium base provides the magnesium cation (Mg²⁺). The reaction is typically carried out in an aqueous solution. csic.esgoogle.com

The fundamental reaction can be represented as:

2CH₂=CHCOOH + Mg(OH)₂ → Mg(CH₂=CHCOO)₂ + 2H₂O

This pathway is utilized in the preparation of poly(magnesium acrylate) hydrogels, where the monomer is first synthesized via the neutralization of acrylic acid and magnesium hydroxide. csic.es The process involves dissolving the appropriate amounts of the reactants in water. csic.es The heat of neutralization released during the reaction may require cooling to control the temperature. google.com

Indirect Preparative Pathways for this compound

While direct neutralization is the dominant synthetic route, indirect pathways offer alternative, multi-step approaches. These methods are less common for the direct preparation of the simple magnesium salt but are relevant in the broader context of organometallic synthesis. Conceptually, an indirect route could involve a transesterification reaction or the reaction of a magnesium-based reagent with a prop-2-enoate derivative. For instance, the use of magnesium turnings has been noted in the synthesis of more complex molecules containing a prop-2-enoate moiety, highlighting the reactivity of elemental magnesium in multi-step organic syntheses. acs.org Similarly, Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) are used in reactions involving prop-2-enoate substrates, demonstrating the utility of organomagnesium compounds in forming C-C bonds within related molecular frameworks. d-nb.infoacs.org However, for the bulk synthesis of the unadorned magnesium prop-2-enoate monomer, these complex, multi-step pathways are generally not employed in favor of the more direct and economical neutralization reaction.

Influence of Reaction Parameters on Monomer Yield and Purity in this compound Synthesis

The yield and purity of magnesium prop-2-enoate from neutralization reactions are significantly influenced by several key reaction parameters. The optimization of these factors is crucial for achieving a high-quality product suitable for polymerization and other applications. researchgate.net

Key parameters include:

Stoichiometry: The molar ratio of acrylic acid to the magnesium base (Mg(OH)₂ or MgO) is critical. A precise ratio is required to ensure complete neutralization without leaving unreacted starting materials, which would compromise the purity of the final product.

Temperature: The neutralization reaction is exothermic. google.com Controlling the temperature, often through cooling, is necessary to prevent side reactions, such as unwanted polymerization of the acrylic acid monomer, and to ensure the formation of a clear solution. google.com

Concentration: The concentration of reactants in the solvent (typically water) can affect the reaction rate and the ease of product isolation. csic.es Studies on the polymerization of the resulting monomer show that monomer concentration is a key variable. csic.es

Reaction Time and Stirring: Adequate reaction time and efficient stirring are necessary to ensure the reaction goes to completion. The optimal time depends on other factors like temperature and reactant concentration. acs.org

The following table summarizes the general influence of these parameters on the synthesis.

| Parameter | Influence on Yield and Purity | Rationale |

| Molar Ratio | High | Ensures complete conversion of limiting reagent; avoids excess reactants as impurities. google.com |

| Temperature | Medium | Low temperatures control exothermicity and prevent side reactions; excessively low temperatures may slow the reaction rate. google.com |

| Concentration | Medium | Affects reaction kinetics and solubility; high concentrations can increase yield but may lead to viscosity issues or premature precipitation. csic.es |

| Stirring Speed | High | Promotes reactant contact and heat dissipation, leading to a more homogeneous reaction mixture and preventing localized overheating. researchgate.net |

This table is a generalized representation based on chemical principles and findings from related reactions.

Green Chemistry Approaches in the Preparation of this compound

Applying green chemistry principles to the synthesis of magnesium prop-2-enoate can reduce its environmental impact. The conventional neutralization reaction is inherently aligned with some of these principles.

Atom Economy: The neutralization reaction exhibits high atom economy, as the primary products are the desired salt and water, with no significant byproducts.

Use of Safer Solvents: The use of water as a solvent is a key green aspect of this synthesis, avoiding the need for volatile or hazardous organic solvents. google.com

Energy Efficiency: Conducting the reaction at or near ambient temperature, with cooling to manage the exothermic release rather than heating, contributes to energy efficiency. google.com

Solvent-Free Conditions: The development of solvent-free reaction conditions, as explored for other syntheses using magnesium sulfate (B86663), represents a potential green advancement. researchgate.net This approach minimizes waste and simplifies product purification.

The pursuit of green methodologies includes optimizing reactions to be more energy-efficient and to utilize renewable resources and non-toxic catalysts. researchgate.netjcu.edu.aulew.ro

Mechanistic and Kinetic Investigations of Magnesium,prop 2 Enoate Polymerization

Free Radical Polymerization of Magnesium,prop-2-enoate

The initiation of free radical polymerization involves the generation of active free radicals that subsequently react with a monomer molecule to start the polymer chain. fujifilm.com In this compound systems, this is typically achieved through the decomposition of an initiator. bas.bg

The process consists of two main steps:

Decomposition of the Initiator : An initiator molecule breaks down, often induced by heat or a redox reaction, to form primary radicals. bas.bg For example, ammonium (B1175870) persulfate (APS), a common initiator, decomposes to form sulfate (B86663) radicals (SO₄⁻•). pjoes.com

Radical Attack on Monomer : The newly formed primary radical attacks the carbon-carbon double bond of the this compound monomer, creating a monomer radical. bas.bgfujifilm.com This new radical is the first link in the growing polymer chain.

The rate of initiation (Rᵢ) is dependent on the initiator's decomposition rate constant (kₔ) and its concentration ([I]), as well as the initiator efficiency (f), which accounts for the fraction of radicals that successfully initiate a polymer chain. bas.bg The reaction can be represented as:

Initiator Decomposition : I → 2R•

Chain Initiation : R• + M → M₁•

Following initiation, the propagation stage involves the rapid and sequential addition of monomer molecules to the growing polymer chain radical. bas.bg Each addition regenerates the radical at the end of the chain, allowing for further growth. researchgate.net This step is responsible for the formation of the long polymer backbone. bas.bg

The propagation reaction can be described as: Mₙ• + M → Mₙ₊₁•

where Mₙ• is the growing polymer chain with 'n' monomer units and M is a monomer molecule. The rate of propagation (Rₚ) is determined by the propagation rate constant (kₚ), the concentration of growing radicals ([M•]), and the monomer concentration ([M]). bas.bg

Termination is the final step of free radical polymerization, where the growth of a polymer chain is stopped. bas.bg This occurs when two propagating radicals react with each other. The primary mechanisms for termination are:

Combination (or Coupling) : Two growing chains join together to form a single, longer polymer chain. bas.bg

Disproportionation : A hydrogen atom is transferred from one radical chain to another, resulting in one saturated polymer chain and one unsaturated polymer chain. bas.bgfujifilm.com

In the context of acrylate (B77674) polymerization, it has been argued that termination by coupling is unlikely for a single molecule of acrylate that has formed a free radical. bas.bg Therefore, the termination of free radicals is often considered to be a single-base termination reaction. bas.bg The rate of polymerization is directly influenced by the termination mechanism. bas.bg

Controlling the polymer architecture is crucial for tailoring the material's properties. In free radical polymerization, this can be challenging due to the spontaneous nature of termination reactions. fujifilm.com However, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer more precise control over the molecular weight distribution by minimizing irreversible termination reactions. fujifilm.comfujifilm.com The architecture of poly(this compound) is also heavily influenced by the presence of cross-linking agents, which create covalent bonds between linear polymer chains, forming a robust three-dimensional network. pjoes.com

The kinetics and outcome of this compound polymerization are highly sensitive to reaction conditions.

Initiator Systems : The concentration of the initiator, such as ammonium persulfate (APS), is a key determinant of the polymerization rate. bas.bgmdpi.com Increasing the initiator concentration leads to a higher concentration of free radicals, which shortens the gelation or curing time. mdpi.com For instance, when the APS concentration exceeds 4%, the curing time for a 25% magnesium acrylate solution can be significantly reduced. mdpi.com Redox systems, like APS paired with a reducing agent or accelerator such as triethanolamine (B1662121) (TEA) or tetramethylethylenediamine (TEMED), enable rapid polymerization at ambient temperatures. google.com

Temperature : Temperature plays a crucial role. Polymerization is typically carried out at elevated temperatures (e.g., 60 °C) to ensure the thermal decomposition of the initiator and facilitate the reaction. csic.es However, very high temperatures can lead to violent polymerization reactions. pjoes.com The temperature can also influence the viscoelastic properties and phase transitions of the resulting hydrogel. csic.es Studies on related acrylate systems show that at high temperatures (above 140 °C), molecular oxygen, usually an inhibitor, can act as an initiator. westlake.edu.cn

Solvent and Monomer Concentration : The polymerization is commonly performed in an aqueous solution. csic.es The concentration of the this compound monomer affects both the reaction requirements and the final polymer properties. A 20% solution may require a high concentration of both initiator and accelerator to react, while a 30% solution can polymerize with just a high initiator concentration. mdpi.com The solvent can also influence termination kinetics in related systems. canterbury.ac.nz The addition of co-solvents like glycerol (B35011) can dilute the system and prolong the curing time. mdpi.com

The table below summarizes the observed effects of these parameters on the polymerization of this compound.

| Parameter | Condition | Effect on Polymerization | Reference |

| Initiator Conc. (APS) | Increasing from <4% to ≥4% | Significantly shortens curing time | mdpi.com |

| Increasing from 0.5% to 1.5% | Decreases water loss in composite, enhances water retention | pjoes.com | |

| > 2.0% | Can cause a violent polymerization reaction | pjoes.com | |

| Temperature | Reaction at 60 °C | Allows for polymerization to complete | csic.es |

| High Temperatures (>140 °C) | Can enable oxygen to act as an initiator | westlake.edu.cn | |

| Monomer Concentration | 20% (w/w) | Requires high initiator and accelerator concentrations | mdpi.com |

| 30% (w/w) | Requires high initiator concentration | mdpi.com | |

| 20% to 40% (w/w) | Increased concentration leads to higher degree of swelling | csic.es | |

| Co-solvent (Glycerol) | Addition to the system | Prolongs curing time by dilution | mdpi.com |

Ionic Polymerization Pathways for this compound

Ionic polymerization proceeds via ionic intermediates (anionic or cationic) and offers different mechanisms for polymer synthesis compared to free radical routes. For acrylate monomers, which possess an electron-withdrawing ester group, anionic polymerization is the more relevant ionic pathway. cmu.edu The presence of the divalent Mg²⁺ counter-ion in this compound introduces specific considerations for this type of polymerization.

Anionic polymerization of acrylate monomers is known to be complex due to side reactions involving the ester group of the monomer and the growing carbanionic chain end. cmu.edugoogle.com These side reactions can lead to termination and a loss of control over the polymerization process, often necessitating very low temperatures (e.g., -78 °C) and highly purified reagents. cmu.edugoogle.com

Key considerations for the anionic polymerization of an acrylate like this compound include:

Initiator Choice : The initiator must be a strong nucleophile capable of attacking the vinyl group of the acrylate. Organometallic compounds like organolithiums or Grignard reagents (organomagnesium halides) are potential initiators. cmu.eduresearchgate.net The use of a magnesium-based initiator, such as a Grignard reagent or dialkylmagnesium, could be particularly relevant. researchgate.netresearchgate.net However, the reactivity of these initiators can lead to side reactions, such as a 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition to the double bond. cmu.edu

Side Reactions : The primary side reaction is the "back-biting" reaction, where the active carbanionic chain end attacks the carbonyl group of an ester unit within the same chain, leading to the formation of an inactive cyclic species and termination. cmu.edu

Role of the Magnesium Counter-ion : The Mg²⁺ counter-ion would be closely associated with the propagating carbanionic chain end. The nature of this ion pair (e.g., its tightness and solvation) would significantly influence the stereochemistry and kinetics of the polymerization. researchgate.net In the polymerization of methyl methacrylate (B99206) with Grignard reagents, the magnesium counter-ion plays a crucial role in controlling the stereoregularity of the resulting polymer. researchgate.net The bulky nature of the counter-ion and its coordination sphere can help suppress side reactions. cmu.edu

Living Polymerization : Achieving a "living" anionic polymerization, where termination reactions are absent, allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. cmu.edugoogle.com For acrylates, this often requires the use of sterically hindered initiators or the addition of stabilizing ligands to the reaction system to passivate the highly reactive propagating anion. cmu.edu

While specific studies on the anionic polymerization of pure this compound are not extensively detailed in the provided literature, the principles derived from the anionic polymerization of other acrylates and methacrylates provide a strong framework for understanding the potential pathways and challenges. cmu.edugoogle.comresearchgate.net

Copolymerization Studies Involving this compound

Copolymerization serves as a critical tool for tailoring polymer properties by combining two or more different monomers into a single polymer chain. For this compound, also known as magnesium acrylate, copolymerization allows for the modification of properties such as hydrophilicity, mechanical strength, thermal stability, and ion-binding capacity. The incorporation of magnesium acrylate into polymer chains introduces ionic crosslinks and functional carboxylate groups, which can significantly influence the final material's performance.

Statistical, Block, and Graft Copolymerization Strategies with this compound

The architecture of a copolymer—be it statistical, block, or graft—is determined by the arrangement of monomer units along the polymer chain and profoundly impacts its properties. Various strategies can be employed to copolymerize this compound to achieve these distinct structures.

Statistical Copolymers: In statistical copolymers, the monomer units are distributed randomly or semi-randomly along the polymer chain. This is the most common type of copolymer synthesized via conventional free-radical polymerization due to the varying reactivities of the monomers.

Research has demonstrated the synthesis of statistical copolymers involving magnesium acrylate. For instance, copolymers of ethylene and magnesium acrylate have been synthesized and studied for their dynamic mechanical properties. acs.orgcir-safety.org These materials are noted as ionomers, where the ionic acrylate groups create physical crosslinks within the polyethylene (B3416737) matrix, affecting the material's crystallinity and transition temperatures. acs.org Another documented example is the solution polymerization of magnesium acrylate with sodium acrylate in the presence of a covalent cross-linker, N,N'-methylene bis-acrylamide, to form dually cross-linked hydrogels. xdhg.com.cn This process results in a copolymerized hydrogel structure that exhibits significantly improved water absorption and retention compared to the homopolymer of magnesium acrylate. xdhg.com.cn

These examples highlight the use of standard polymerization techniques to create statistical copolymers where the properties are a blend of the constituent monomers, enhanced by the ionic interactions of the magnesium acrylate units.

Interactive Table: Examples of Statistical Copolymers with this compound

| Comonomer 1 | Comonomer 2 | Polymerization Method | Key Findings |

|---|---|---|---|

| This compound | Sodium,prop-2-enoate | Solution Polymerization | Creates a dually cross-linked hydrogel with significantly improved water absorption and mechanical properties. xdhg.com.cn |

| Ethylene | This compound | Not specified | Forms an ionomer with altered crystallinity and mechanical properties due to ionic crosslinking. acs.org |

Block and Graft Copolymers: Block and graft copolymers represent more complex architectures where long sequences of one monomer ("blocks") are linked together, or chains of one polymer ("grafts") are attached to a backbone of another. These structures often lead to microphase separation and the formation of distinct nanostructures, providing unique combinations of properties.

While specific examples of block and graft copolymers synthesized directly from this compound are not prevalent in the reviewed literature, established polymerization techniques make their synthesis theoretically feasible.

Block Copolymers: The synthesis of block copolymers typically requires controlled/living polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. A potential route could involve synthesizing a block of a non-ionic monomer (e.g., an alkyl acrylate) and then sequentially adding this compound to grow the second block. mdpi.comacs.org Challenges in this approach include the solubility of the different polymer blocks and the potential for the ionic monomer to interfere with the catalyst system. Some research notes the use of magnesium in catalyst systems for creating block copolymers from other monomers. bohrium.comoskar-bordeaux.fr

Graft Copolymers: Grafting strategies often involve "grafting from," "grafting through," or "grafting onto" a polymer backbone. acs.orgscielo.brnih.gov

Grafting From: A polymer backbone could be functionalized with initiator sites from which this compound chains are then grown.

Grafting Through: A macromonomer of this compound with a polymerizable end-group could be copolymerized with another monomer to form a backbone with pendant polymer chains.

Grafting Onto: Pre-formed poly(this compound) chains could be attached to a functionalized polymer backbone. For example, studies have shown the grafting of acrylic acid onto various backbones, a process that could potentially be adapted for its magnesium salt. nih.govmdpi.com

Kinetic Analysis and Reactivity Ratio Determination in this compound Copolymerization

Kinetic analysis of copolymerization is essential for understanding how monomers react and for predicting the final copolymer composition and microstructure. A key component of this analysis is the determination of monomer reactivity ratios, denoted as r₁ and r₂.

The reactivity ratio is the ratio of the rate constant for a radical adding to a monomer of its own species to the rate constant for it adding to the other monomer species (r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁). These values determine the sequence distribution in a statistical copolymer.

Despite its importance, specific, experimentally determined reactivity ratios for the copolymerization of this compound with other monomers are not widely available in scientific literature. The presence of the divalent magnesium ion and the ionic nature of the monomer can complicate both the polymerization kinetics and their analysis. acs.orgesf.edu Studies on other ionomeric monomers suggest that ion pairing and clustering in solution can significantly affect monomer reactivity, sometimes leading to reactivity ratios greater than one, which enhances the incorporation of the ionic monomer. acs.orgacs.org

General Interpretation of Reactivity Ratios: To understand the potential behavior of this compound in copolymerization, it is useful to review the general meaning of reactivity ratios, which are typically determined using methods like Fineman-Ross or Kelen-Tüdös. tue.nlacs.orgresearchgate.net

Interactive Table: General Interpretation of Monomer Reactivity Ratios

| Reactivity Ratio Values | Copolymer Type | Description |

|---|---|---|

| r₁ > 1, r₂ < 1 | Statistical (Rich in Monomer 1) | Growing chain with monomer 1 at the end prefers to add another monomer 1. |

| r₁ < 1, r₂ > 1 | Statistical (Rich in Monomer 2) | Growing chain with monomer 2 at the end prefers to add another monomer 2. |

| r₁ ≈ 1, r₂ ≈ 1 | Ideal Statistical (Random) | Both radical types show no preference for adding either monomer. Monomer sequence is random. |

| r₁ ≈ 0, r₂ ≈ 0 | Alternating | Each radical prefers to react exclusively with the other monomer, leading to a highly alternating structure. |

| r₁ > 1, r₂ > 1 | Blocky / Phase Separation | Both monomers prefer to homopolymerize, leading to long sequences of each monomer (block-like structure). |

Given that this compound is a polar, ionic monomer, its copolymerization with non-polar monomers like styrene (B11656) or less polar monomers like alkyl acrylates would likely result in reactivity ratios that deviate significantly from unity, leading to a non-random distribution of monomer units. The specific solvent used would also be expected to have a strong influence on the kinetics due to its effect on ion-pair dissociation and monomer solvation. arxiv.org

Advanced Structural and Material Property Characterization of Poly Magnesium,prop 2 Enoate

Molecular Weight and Polydispersity Analysis of Poly(Magnesium,prop-2-enoate)

Determining the molecular weight and its distribution (polydispersity) is fundamental to predicting the physical and mechanical properties of poly(this compound).

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. researchgate.net It separates molecules based on their effective size in solution. researchgate.net For poly(this compound), this method provides crucial data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net

The choice of eluent is critical for the successful SEC analysis of poly(this compound) to prevent interactions between the polymer and the column packing material. Aqueous buffers are often employed to ensure good chromatography. lcms.czlcms.cz The use of multi-detector systems, including refractive index (RI), viscometry, and light scattering detectors, can provide more comprehensive information about the polymer's structure in solution.

Table 1: Hypothetical GPC/SEC Data for Poly(this compound) Samples

| Sample ID | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|

| PMA-Mg-1 | 15,000 | 35,000 | 2.33 |

| PMA-Mg-2 | 25,000 | 55,000 | 2.20 |

| PMA-Mg-3 | 40,000 | 82,000 | 2.05 |

Static Light Scattering (SLS) is an absolute technique for determining the weight-average molecular weight (Mw) of polymers in solution without the need for calibration with standards. wikipedia.org The technique measures the intensity of scattered light from a polymer solution at various angles and concentrations. wikipedia.org By extrapolating the data to zero angle and zero concentration using a Zimm plot, the Mw, the radius of gyration (Rg), and the second virial coefficient (A2) can be determined. wikipedia.org

For poly(this compound), light scattering measurements are typically performed in aqueous salt solutions to suppress polyelectrolyte effects. researchgate.net The intensity of the scattered light is proportional to the square of the molecular weight, making this technique particularly sensitive to high molecular weight species. warwick.ac.uk

Table 2: Hypothetical Light Scattering Data for a Poly(this compound) Sample

| Parameter | Value |

|---|---|

| Weight-Average Molecular Weight (Mw) | 75,000 g/mol |

| Radius of Gyration (Rg) | 25 nm |

| Second Virial Coefficient (A2) | 3.5 x 10-4 mol·mL/g2 |

Spectroscopic Elucidation of Poly(this compound) Architecture

Spectroscopic techniques provide detailed information about the chemical structure, functional groups, and electronic properties of poly(this compound).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the microstructure of polymers. iupac.orgresearchgate.net For poly(this compound), ¹H and ¹³C NMR can provide information on the tacticity of the polymer chain. After polymerization of acrylic acid, the characteristic peaks of the vinyl protons disappear, and new peaks corresponding to the -CH₂- and -CH- groups in the polymer backbone appear. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be employed to resolve complex spectra and establish correlations between different protons and carbons, aiding in the detailed assignment of stereochemical sequences. iupac.org Solid-state NMR (ssNMR) is particularly useful for analyzing the structure and dynamics of poly(this compound) in its solid state, providing insights into chain packing and morphology. creative-biostructure.com

Table 3: Typical ¹H NMR Chemical Shifts for Poly(acrylic acid) Backbone

| Proton | Chemical Shift (ppm) |

|---|---|

| Backbone -CH2- | 1.3 - 1.8 |

| Backbone -CH- | ~2.4 |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in poly(this compound). nih.gov The FTIR spectrum of poly(magnesium acrylate) is characterized by the disappearance of the C=C stretching vibration from the acrylate (B77674) monomer and the appearance of strong absorption bands corresponding to the carboxylate group. nih.gov

The asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) are particularly informative. The positions of these bands can indicate the nature of the coordination between the magnesium ion and the carboxylate groups, distinguishing between unidentate, bidentate, and bridging coordination modes. iaea.orgresearchgate.net Raman spectroscopy provides complementary information and is particularly useful for studying the polymer backbone and C-H stretching vibrations. researchgate.net

Table 4: Key FTIR Absorption Bands for Poly(this compound)

| Functional Group | Wavenumber (cm-1) | Vibrational Mode |

|---|---|---|

| O-H (from absorbed water) | ~3400 | Stretching |

| C-H | ~2950 | Stretching |

| COO- | ~1550-1650 | Asymmetric Stretching |

| COO- | ~1400-1450 | Symmetric Stretching |

UV-Vis spectroscopy can be used to study the electronic transitions in poly(this compound). While the polymer itself does not have strong chromophores in the visible region, it exhibits absorption in the UV region. The absorption spectrum of the acrylate monomer shows a strong band that disappears upon polymerization. nsf.gov The UV-Vis spectrum of the polymer can be influenced by the presence of any residual monomer or other chromophoric impurities. Furthermore, the incorporation of certain nanoparticles into the polymer matrix can enhance its UV-shielding properties, which can be quantified using UV-Vis spectroscopy. researchgate.net

Thermal Behavior and Stability Characterization of Poly(this compound)

Thermal analysis techniques are critical for determining the operational limits and processing conditions for polymeric materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide key insights into the thermal stability, decomposition, and phase transitions of poly(this compound).

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the thermal stability and decomposition profile of a material by monitoring its mass change as a function of temperature or time in a controlled atmosphere. youtube.comnih.gov For poly(this compound) and related polyacrylate salts, TGA reveals the temperatures at which significant degradation events occur.

The thermal degradation of metal polyacrylates typically proceeds through a free radical decomposition process. gla.ac.uk The stability of these polymers is influenced by the specific metal cation involved. gla.ac.uk TGA studies on composite materials containing polymers often show that the introduction of fillers or nanoparticles can alter the thermal decomposition temperature. cjmr.orgmdpi.com In a typical TGA experiment, the sample is heated at a constant rate, and the resulting mass loss is plotted against temperature. nih.gov

For polyacrylates, decomposition can occur in multiple stages. For instance, studies on poly(methyl methacrylate) (PMMA) show an initial insignificant mass loss around 200°C, attributed to the scission of weak linkages, followed by major decomposition at higher temperatures. marquette.edu The analysis of gases evolved during the TGA scan (evolved gas analysis), often using coupled techniques like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), can help identify the decomposition products and elucidate the degradation mechanism. youtube.commarquette.eduscispace.com

Table 1: Representative TGA Decomposition Stages for a Generic Polyacrylate This table provides a generalized representation of decomposition stages that can be observed for polyacrylates. Specific temperatures for poly(this compound) would require dedicated experimental data.

| Decomposition Stage | Temperature Range (°C) | % Mass Loss | Probable Evolved Species |

| Stage 1: Moisture/Solvent Loss | 50 - 180 | 5 - 15% | Water, volatile compounds acs.org |

| Stage 2: Depolymerization | 180 - 450 | 40 - 50% | Monomers, oligomers, CO₂, alcohols nih.govacs.org |

| Stage 3: Char Degradation | > 450 | 10 - 20% | Carbon oxides, hydrocarbons |

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature or time. madisongroup.comnexus-analytics.com.my It is widely used to determine the thermal transitions of polymers, most notably the glass transition temperature (Tg), as well as melting (Tm) and crystallization (Tc) events. madisongroup.comnih.gov

The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. youtube.com It is observed in a DSC thermogram as a step-like change in the heat capacity. nih.govmit.edu The Tg is a critical parameter as it dictates the material's mechanical properties and operational temperature range. youtube.comkpi.ua For example, acrylic polymers used in adhesives often have a low Tg (e.g., 20-30°C) to ensure flexibility at room temperature, while those for rigid applications have a much higher Tg. youtube.com The Tg of poly(acrylic acid) is reported to be around 101°C (374 K), while that of poly(methyl methacrylate) is approximately 105°C. makevale.comscribd.com The specific Tg for poly(this compound) would be influenced by the ionic crosslinking provided by the magnesium ions, which typically increases the Tg by restricting polymer chain mobility.

DSC can also reveal other thermal events. Endothermic peaks represent processes that absorb heat, such as melting, while exothermic peaks indicate heat-releasing processes like crystallization or curing. madisongroup.commit.edu Modulated DSC (MDSC) is an advanced technique that can separate overlapping thermal events, providing a more accurate analysis of complex transitions. madisongroup.comnih.gov

Table 2: Typical Thermal Transitions in Acrylic Polymers Measured by DSC This table presents a range of values observed for common acrylic polymers. The exact values for poly(this compound) may differ.

| Thermal Transition | Symbol | Typical Temperature Range (°C) for Acrylics | Description |

| Glass Transition | Tg | -54 to 125 youtube.comsigmaaldrich.com | Transition from a glassy to a rubbery state nih.gov |

| Melting Temperature | Tm | 130 to 319 (for crystalline domains) sigmaaldrich.com | Phase change from solid to liquid madisongroup.com |

| Crystallization Temperature | Tc | Varies | Heat release upon formation of crystalline structures nih.gov |

Morphological and Microstructural Investigations of Poly(this compound) Materials

The morphology and microstructure of a polymer at the micro- and nanoscale significantly impact its macroscopic properties. Techniques such as electron microscopy, atomic force microscopy, and X-ray diffraction are employed to visualize and quantify these structural features.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of materials at high resolution. SEM provides detailed images of the surface topography, while TEM is used to examine the internal structure. mdpi.commdpi.com

Studies utilizing SEM have revealed that poly(this compound) can possess a uniform, porous, and interconnected microstructure. researchgate.net This sponge-like structure is beneficial for applications requiring high surface area or absorbency. researchgate.net In the form of microgels, poly(this compound) has been observed to have a unique "pomegranate-like" structure, where larger particles (around 40 µm) are composed of smaller subunits (approximately 1 µm). nih.govresearchgate.net This hierarchical morphology significantly increases the specific surface area of the system. nih.govresearchgate.net SEM is also used to examine the cross-sections of polymer films, which can reveal laminar structures resulting from the drying process. mdpi.com

TEM analysis provides higher resolution imaging of the internal morphology. In the context of polymer latexes, TEM is used to verify the synthesis of specific particle morphologies, such as core-shell structures. deu.edu.tr For poly(this compound), TEM could be employed to visualize the dispersion of magnesium ions or any nanoscale phase separation within the polymer matrix.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a material's surface. azooptics.comjeremyjordan.me It works by scanning a sharp tip attached to a cantilever across the sample surface and measuring the forces between the tip and the surface. jeremyjordan.me This allows for the quantitative measurement of surface topography and roughness at the nanoscale. azooptics.comnist.gov

AFM is an invaluable tool for characterizing the surface of polymer films. azooptics.com The surface roughness plays a crucial role in properties like adhesion, wettability, and optical clarity. researchgate.netnih.gov For instance, a low surface roughness with no large irregularities can lead to higher optical transmittance. researchgate.net In studies of polyelectrolyte multilayers, AFM has been used to show how different substrates can influence the film's morphology, leading to either smooth surfaces or grain-like structures. nih.gov AFM has been used to characterize the morphology of polyacrylate microgels and to measure the surface roughness of coatings on magnesium alloys. mdpi.comresearchgate.net An analysis of poly(this compound) films using AFM would provide detailed data on their surface texture, which is critical for applications in coatings and biomaterials.

Table 3: Surface Roughness (Ra) Values for Different Surfaces Measured by AFM This table provides comparative data to illustrate the range of roughness values. The Ra for a poly(this compound) film would depend on preparation conditions.

| Material/Substrate | Average Roughness (Ra) / RMS Roughness (Rq) | Reference |

| Silicon Wafer | Rq = (0.28 ± 0.05) nm | nih.gov |

| Titanium Surface | Rq = (1.57 ± 0.19) nm | nih.gov |

| Anatase Coating on MgZn Alloy (MgZn–0.1 F) | Ra = 49.7 nm | mdpi.com |

| Anatase Coating on MgZn Alloy (MgZn–0.3 F) | Ra = 90.1 nm | mdpi.com |

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. malvernpanalytical.com It works by directing X-rays onto a sample and measuring the scattering pattern. Crystalline materials produce sharp diffraction peaks at specific angles, as described by Bragg's Law, while amorphous materials produce a broad "halo". utah.edu

For polymers, which are often semi-crystalline, XRD is used to identify the crystalline phases present and to quantify the degree of crystallinity. malvernpanalytical.comutah.edu The degree of crystallinity is a crucial parameter that affects a polymer's mechanical properties, such as hardness and elasticity, as well as its thermal stability. malvernpanalytical.com A higher degree of crystallinity generally results in a harder, more brittle material, while amorphous regions impart flexibility. malvernpanalytical.com The percentage of crystallinity can be calculated by comparing the integrated area of the crystalline peaks to the total area under the diffraction curve (including the amorphous halo). utah.edudiva-portal.org

In the case of poly(this compound), XRD analysis has indicated that films can have an amorphous structure. researchgate.net The broad, non-distinct peaks in the diffraction pattern are characteristic of a disordered arrangement of polymer chains. utah.edu This amorphous nature is consistent with the structure of many ionomers, where ionic crosslinks disrupt the regular chain packing required for crystallization.

Rheological Properties of Poly(this compound) Solutions and Gels

The study of flow and deformation, known as rheology, provides critical insights into the microstructure and performance of polymeric materials. For Poly(this compound), also known as poly(magnesium acrylate), rheological characterization of its solutions and gels reveals how molecular interactions and network formation govern its bulk properties.

Viscometric analysis is a fundamental technique used to characterize the viscosity of polymer solutions, which relates to the size, shape, and interactions of polymer chains in a solvent. The viscosity of these solutions is highly dependent on factors such as polymer concentration, electrolyte concentration, and temperature.

In studies of related systems, such as magnesium electrolyte-polyacrylamide composite polymers, response surface methodology has been employed to model the viscometric properties. elsevierpure.comua.pt These models consider independent variables like the concentration of the magnesium electrolyte, the concentration of the polymer, and the solution temperature to predict the resulting solution viscosity. elsevierpure.comua.pt For aqueous solutions of magnesium chloride-polyacrylamide (MCPAM) and magnesium hydroxide-polyacrylamide (MHPAM) composite polymers, polynomial models have been developed that show a strong correlation with experimental data. elsevierpure.com The viscosity of polymer solutions can be tuned by altering these parameters, which affects local polymer chain entanglement. mdpi.com

Table 1: Factors Influencing the Viscosity of Magnesium-Polymer Solutions

| Factor | Effect on Viscosity | Rationale |

|---|---|---|

| Polymer Concentration | Increase | Higher concentration leads to more chain entanglement. |

| Magnesium Electrolyte Concentration | Varies | Can shield charges, affecting chain conformation and intermolecular interactions. elsevierpure.com |

| Temperature | Decrease | Increased thermal energy leads to lower flow resistance. elsevierpure.comua.pt |

This table is based on principles observed in magnesium electrolyte-polyacrylamide composite polymer solutions.

Dynamic oscillatory rheology is a powerful, non-destructive technique used to probe the viscoelastic properties of soft materials like gels and hydrogels. By applying a small, oscillating strain or stress, one can determine the material's solid-like (elastic) and liquid-like (viscous) characteristics. These are quantified by the storage modulus (G'), which represents the stored elastic energy, and the loss modulus (G''), which represents the energy dissipated as heat. arabjchem.org

For Poly(this compound) (PAMGA) hydrogels, rheological studies show that the material behaves as a stable viscoelastic solid. mdpi.comresearchgate.net This is characterized by the storage modulus (G') being consistently greater than the loss modulus (G'') across a range of frequencies, with no crossover point observed. mdpi.com This indicates the formation of a stable gel network. arabjchem.org The magnitude of G' can be considered a measure of the gel's strength or the extent of network formation. arabjchem.org

The properties of these hydrogels are influenced by their composition. For instance, in related poly(acrylamide-co-acrylic acid) hydrogels, an increase in the concentration of the acrylic acid component leads to a higher elastic modulus (G'), indicating a stronger gel. arabjchem.org Similarly, the synthesis conditions for PAMGA hydrogels, such as monomer and initiator concentrations, have a pronounced effect on their viscoelastic properties. researchgate.net A phase transition, observed as a change from a transparent to an opaque structure upon swelling, is also associated with a significant change in these rheological parameters. researchgate.net

Table 2: Viscoelastic Properties of Representative Hydrogel Systems

| Property | Description | Typical Observation in Acrylate Gels |

|---|---|---|

| Storage Modulus (G') | Measure of elastically stored energy (solid-like behavior). arabjchem.org | G' > G'', indicating a stable gel structure. mdpi.com |

| Loss Modulus (G'') | Measure of energy dissipated as heat (liquid-like behavior). arabjchem.org | Values are lower than G', confirming gel-like nature. mdpi.com |

| Tan δ (G''/G') | Damping factor; ratio of viscous to elastic moduli. | Low values (e.g., ~0.06) signify a highly elastic, solid-like system. csic.es |

| Frequency Dependence | Change in G' and G'' with oscillation frequency. | Weak dependence of G' on frequency is characteristic of strong gels. csic.es |

Mechanical Performance Assessment of Poly(this compound) Based Materials

The mechanical properties of a material dictate its suitability for structural applications. For Poly(this compound) and its composites, key performance indicators include strength, stiffness, and ductility, which are assessed through various standardized tests.

Incorporating Poly(this compound) into composite materials or using related magnesium compounds as fillers can significantly alter the mechanical performance of the base polymer.

Tensile Strength measures the force required to pull a material to the point where it breaks. In composites like Linear Low-Density Polyethylene (B3416737) (LLDPE) filled with magnesium hydroxide (B78521) (MH), the addition of the filler can lead to a decrease in tensile strength due to stress concentration effects, making the material more brittle. mdpi.com

Compressive Strength indicates a material's ability to withstand crushing loads. For some magnesium-based composites, compressive properties are directly related to the concentration of reinforcing particles. researchgate.net

Flexural Strength , or bending strength, is a critical parameter for materials subjected to bending loads. thegundcompany.com It is a combination of tensile and compressive stress. thegundcompany.com In LLDPE/MH composites, the addition of compatibilizers can improve flexural strength compared to the unfilled polymer. mdpi.com Similarly, polypropylene-based composites have demonstrated flexural strengths of approximately 40 MPa, confirming their potential for pavement applications. mdpi.com The strength of a composite is highly dependent on the reinforcement type, its orientation, and the quality of the interface between the filler and the polymer matrix. thegundcompany.com

Table 3: Mechanical Properties of Various Magnesium-Containing Polymer Composites

| Composite Material | Property | Value | Reference |

|---|---|---|---|

| LLDPE / 60 wt% Magnesium Hydroxide | Tensile Strength | 8.60 MPa | mdpi.com |

| LLDPE / 60 wt% MH / 5 wt% PP-g-MAH | Flexural Strength | 25.03 MPa | mdpi.com |

| Polypropylene-based Composite | Flexural Strength | ~40 MPa | mdpi.com |

| GFRP with Ripoxy Matrix | Tensile Strength | 181.6 MPa | journalamme.org |

| CFRP (Dry Specimen) | Compressive Strength | 102.3 MPa | mdpi.com |

Note: This table presents data from various polymer composites containing magnesium compounds or other reinforcements to illustrate a range of achievable mechanical properties.

Elongation at Break is a measure of a material's ductility, defining how much it can be stretched before it fractures. specialchem.com It is expressed as a percentage of the original length. specialchem.com Materials are classified as brittle if this value is low (typically <5%), while flexible materials can have values of several hundred percent. specialchem.com For LLDPE composites highly filled with magnesium hydroxide, the elongation at break decreases drastically from over 700% for the pure polymer to just over 5%, indicating a significant increase in brittleness. mdpi.com

Elastic Modulus (or Young's Modulus) is a measure of a material's stiffness. It describes the relationship between stress and strain in the elastic region of deformation. In hydrogels, the compressive modulus is a key parameter. researchgate.net For instance, nanostructured polyacrylamide hydrogels exhibit higher compressive moduli compared to their isotropic counterparts. researchgate.net The modulus of composites is also heavily influenced by fillers. Adding certain compatibilizers to LLDPE/MH composites can increase the flexural modulus. mdpi.com

Table 4: Ductility and Stiffness of Representative Polymer Systems

| Material | Property | Value | Significance |

|---|---|---|---|

| Pure LLDPE | Elongation at Break | 748.37% | Highly flexible and ductile. mdpi.com |

| LLDPE / 60 wt% MH | Elongation at Break | 5.43% | Filler induces significant brittleness. mdpi.com |

| Nitrile Butadiene Rubber (NBR) | Elongation at Break | ≥ 300% | Characteristic of elastomeric materials. wikipedia.org |

| LLDPE / 60 wt% MH / 5 wt% PP-g-MAH | Flexural Modulus | 1550.19 MPa | Indicates increased stiffness over pure LLDPE. mdpi.com |

Swelling Kinetics and Equilibrium Properties of Poly(this compound) Hydrogels

Hydrogels are three-dimensional polymer networks renowned for their ability to absorb and retain large volumes of water or biological fluids without dissolving. researchgate.net The swelling behavior of Poly(this compound) hydrogels is fundamental to their potential applications and is governed by the interplay of polymer-solvent interactions, network structure, and osmotic forces.

The swelling process is a kinetic phenomenon that couples mass transport and mechanical deformation. rsc.org The kinetics can be measured gravimetrically or volumetrically over time until an equilibrium state is reached. nih.gov For PAMGA hydrogels, the swelling properties are significantly affected by the monomer and initiator concentrations used during synthesis. researchgate.net An interesting characteristic of these hydrogels is a phase transition that occurs at the equilibrium of swelling, where the structure transforms from transparent to an opaque, milky appearance. researchgate.net

The analysis of swelling kinetics often involves fitting experimental data to theoretical models. lifescienceglobal.com

First-Order (Fickian) Diffusion: In the initial stages, swelling may follow a first-order kinetic model, where the rate of solvent uptake is proportional to the remaining swelling capacity. This often corresponds to a Fickian diffusion mechanism. lifescienceglobal.comresearchgate.net

Second-Order Kinetics: At later stages, or under different conditions (e.g., acidic pH for some systems), the swelling may follow a second-order model. lifescienceglobal.comresearchgate.net Deviations from Fickian behavior (non-Fickian diffusion) indicate that both solvent diffusion and polymer chain relaxation processes are occurring at comparable rates. researchgate.net

Table 5: Factors Influencing Swelling Properties of Acrylate Hydrogels

| Parameter | Influence on Swelling | Mechanism |

|---|---|---|

| Monomer Concentration | Higher concentration generally decreases the equilibrium swelling degree. nih.gov | Leads to a higher crosslink density, restricting network expansion. |

| Initiator Concentration | Affects polymerization kinetics and final network structure. researchgate.net | Can influence the temperature of phase transitions observed during swelling. researchgate.net |

| pH of Swelling Medium | Significant impact on ionizable hydrogels. | For acrylic acid-containing gels, swelling is much higher at pH values above the pKa, due to electrostatic repulsion of ionized carboxylate groups. lifescienceglobal.com |

| Crosslinker Type & Concentration | Higher crosslinker concentration reduces swelling. nih.gov | Creates a tighter network with smaller mesh sizes, limiting water uptake. |

Adsorption and Desorption Characteristics of Poly(this compound) Materials

Poly(this compound), also known as poly(magnesium acrylate), exhibits significant potential as an adsorbent material for the removal of various pollutants from aqueous solutions. This is largely attributed to the presence of carboxylate functional groups along the polymer chain, which can interact with a wide range of molecules and ions through mechanisms such as ion exchange and surface complexation. While direct studies on poly(magnesium acrylate) are limited, research on analogous polyacrylate-based materials provides valuable insights into its probable adsorption and desorption behaviors.

Adsorption of Heavy Metal Ions:

Polyacrylate-based hydrogels and composites have demonstrated considerable efficacy in the adsorption of heavy metal ions. The carboxylate groups can chelate with divalent metal ions, leading to their removal from solution. The adsorption capacity is influenced by factors such as pH, initial metal ion concentration, and temperature. For instance, studies on poly(sodium acrylate)-modified materials have shown effective removal of ions like Zn(II), Cu(II), Ni(II), Cd(II), and Pb(II). The adsorption process for these ions is often well-described by the Langmuir isotherm model, suggesting monolayer adsorption onto a homogeneous surface.

The pH of the solution plays a critical role in the adsorption process. At lower pH values, the carboxylate groups are protonated, reducing their ability to bind with positively charged metal ions. As the pH increases, deprotonation of the carboxyl groups occurs, enhancing the electrostatic attraction and subsequent adsorption of metal cations.

Adsorption of Organic Dyes:

Polyacrylate materials are also effective in adsorbing cationic organic dyes, such as methylene (B1212753) blue. The mechanism primarily involves electrostatic interactions between the negatively charged carboxylate groups of the polymer and the positively charged dye molecules. The adsorption capacity for dyes is also dependent on pH, initial dye concentration, and temperature. Research on related hydrogels indicates that the adsorption often follows a pseudo-second-order kinetic model, suggesting that chemisorption is the rate-limiting step.

Desorption and Regeneration:

The regeneration of the adsorbent and recovery of the adsorbed species are crucial for practical applications. Desorption can typically be achieved by altering the pH of the solution. By lowering the pH, the carboxylate groups become protonated, leading to the release of the adsorbed metal ions or cationic dyes. The efficiency of desorption is a key parameter in evaluating the reusability of the adsorbent material. Studies on related methacrylate-based sorbents have shown that desorption efficiencies can be quite high, often exceeding 90%, allowing for multiple cycles of adsorption and desorption. mdpi.com

Table 1: Adsorption Characteristics of a Related Polyacrylate-Based Adsorbent for Methylene Blue

| Parameter | Value | Reference |

| Adsorption Isotherm Model | Langmuir | mdpi.com |

| Maximum Adsorption Capacity (mg/g) | 157.05 | mdpi.com |

| Optimal pH for Adsorption | 4 | mdpi.com |

| Adsorption Kinetic Model | Pseudo-second-order | mdpi.com |

| Primary Adsorption Mechanism | Electrostatic interaction, Chelation | mdpi.com |

Note: Data presented is for a carboxymethyl-functionalized poly(glycidyl methacrylate) and is used as an illustrative example of a polyacrylate-based adsorbent.

Permeability Studies of Poly(this compound) Based Membranes

Membranes fabricated from poly(magnesium acrylate) have potential applications in various separation processes, including gas separation and ion transport. The permeability of these membranes is a critical property that dictates their performance.

Gas Permeability:

The crosslinking of the polymer chains, which can be influenced by the divalent magnesium ions, will also play a significant role. A higher degree of crosslinking would typically lead to a reduction in the free volume within the polymer matrix, thereby decreasing the diffusivity and, consequently, the permeability of gases.

Ion Permeability:

In the context of electrolytes for electrochemical devices, the ionic conductivity of poly(magnesium acrylate)-based materials is of great interest. Studies on poly(methyl methacrylate) (PMMA)-based gel polymer electrolytes containing magnesium salts have provided insights into magnesium ion transport. In these systems, the polymer matrix acts as a host for the mobile magnesium ions.

Table 2: Ionic Conductivity of a PMMA-Based Gel Polymer Electrolyte with Magnesium Triflate

| Magnesium Triflate Concentration (wt.%) | Ionic Conductivity (S cm⁻¹) |

| 5 | 5.6 x 10⁻⁴ |

| 10 | 8.9 x 10⁻⁴ |

| 15 | 1.12 x 10⁻³ |

| 20 | 1.27 x 10⁻³ |

| 25 | 9.8 x 10⁻⁴ |

| 30 | 7.1 x 10⁻⁴ |

Data adapted from a study on PMMA-based gel polymer electrolytes. scientific.netresearchgate.net

Degradation Behavior of Poly(this compound) in Diverse Environments

The stability and degradation of poly(magnesium acrylate) under various environmental conditions are critical for determining its service life and environmental impact. The degradation can be initiated by factors such as heat, ultraviolet (UV) radiation, and microbial activity.

Thermal Degradation:

The thermal degradation of metal polyacrylates, including poly(magnesium acrylate), is a complex process that is influenced by the nature of the metal cation. gla.ac.uk Thermogravimetric analysis (TGA) of metal polyacrylates generally shows that their thermal stability is affected by the metal involved. The degradation of transition metal salts of poly(acrylic acid) has been reported to occur via a free-radical decomposition process. gla.ac.uk

The degradation process typically involves several stages, including dehydration, followed by the decomposition of the polymer backbone. The decomposition products can include carbon dioxide, water, and various organic fragments. The presence of the magnesium salt can alter the degradation pathway and the temperature at which decomposition occurs. For instance, the thermal degradation of poly(methyl methacrylate) in the presence of magnesium sulfate (B86663) has been studied, showing that the sulfate can have a catalytic effect on the degradation process. researchgate.net

Photodegradation:

Exposure to ultraviolet (UV) radiation can lead to the photodegradation of polyacrylate materials. The energy from UV light can cause chain scission and crosslinking reactions within the polymer. nih.gov For polyacrylates, photodegradation can be initiated by the absorption of UV radiation by chromophores present in the polymer structure. This can lead to the formation of free radicals, which then participate in a series of reactions that result in changes to the polymer's molecular weight and mechanical properties. rsc.org

Studies on acrylic terpolymers have shown that at shorter irradiation times, crosslinking may dominate, leading to an increase in molecular weight. However, at longer exposure times, chain scission becomes the predominant process, resulting in a decrease in molecular weight and degradation of the material. rsc.org Photo-oxidation can also occur simultaneously if the degradation takes place in the presence of air. rsc.org

Biodegradation:

The biodegradability of acrylic polymers is a subject of ongoing research. While some acrylic polymers are considered to be recalcitrant to biodegradation, certain microorganisms and enzymes have been identified that can degrade them. nih.gov The biodegradation of polyacrylates typically involves an initial phase of enzymatic cleavage of the side groups, followed by the breakdown of the carbon-carbon backbone. nih.gov

The biodegradability is influenced by the chemical structure of the polymer, its molecular weight, and environmental factors such as pH and temperature. nih.gov For poly(sodium acrylate), bacterial consortia have been shown to degrade the polymer by oxidizing a methylene group to a carbonyl group, followed by decarboxylation and further oxidation. nih.gov While specific studies on the microbial degradation of poly(magnesium acrylate) are scarce, it is plausible that similar enzymatic pathways could be involved in its breakdown.

Table 3: General Degradation Characteristics of Polyacrylate-Based Materials

| Degradation Type | Initiating Factor | Key Processes | Potential Products |

| Thermal | Heat | Free-radical decomposition, Dehydration, Backbone scission | Carbon dioxide, Water, Organic fragments |

| Photo | UV Radiation | Chain scission, Crosslinking, Photo-oxidation | Free radicals, Lower molecular weight polymers |

| Bio | Microorganisms, Enzymes | Enzymatic cleavage of side groups, Backbone oxidation | Carbon dioxide, Water, Biomass |

Advanced Engineering Applications of Poly Magnesium,prop 2 Enoate Materials

Superabsorbent Polymers and Hydrogels Based on Magnesium,prop-2-enoate

Hydrogels are three-dimensional networks of hydrophilic polymer chains capable of absorbing and retaining large amounts of water or aqueous solutions. researchgate.net This characteristic makes them highly valuable in various applications, from agriculture to industrial water management. Poly(this compound) based hydrogels, in particular, exhibit superior swelling capacities and can be designed to respond to specific environmental stimuli.

Design Principles and Enhanced Swelling Capacity for Poly(this compound) Hydrogels

The design of poly(this compound) hydrogels focuses on maximizing their water absorption and retention capabilities. The swelling capacity of these hydrogels is influenced by several factors, including the concentration of the monomer (this compound) and the initiator used during polymerization. researchgate.net The presence of hydrophilic functional groups, such as carboxylates, along the polymer chain is fundamental to the hydrogel's ability to absorb water. researchgate.net

The cross-linking density of the polymer network is a critical design parameter. A lower cross-linking density generally allows for greater swelling as the polymer chains have more flexibility to expand and accommodate water molecules. researchgate.net The incorporation of magnesium ions in the polymer structure can further enhance the swelling capacity due to the ionic nature of the magnesium carboxylate groups, which increases the osmotic pressure within the hydrogel, driving more water to be absorbed.

Research into novel synthesis methods aims to create hydrogels with optimized structures for water absorption. For instance, the use of templates during polymerization can create porous structures that facilitate faster water uptake and higher swelling ratios. The introduction of nanoparticles or other polymers to form composite hydrogels can also improve mechanical strength and swelling properties. scilit.com

Applications in Agriculture and Industrial Water Management

In agriculture, poly(this compound) hydrogels serve as soil conditioners to enhance water retention, especially in arid and semi-arid regions. researchgate.netsamipubco.com By absorbing and slowly releasing water, these hydrogels can significantly reduce irrigation frequency and water consumption, leading to more sustainable agricultural practices. mdpi.commdpi.com They also improve soil aeration and reduce soil compaction. Furthermore, these hydrogels can absorb water-soluble fertilizers and pesticides, releasing them gradually to the plant roots. scribd.com This controlled-release mechanism minimizes the leaching of agrochemicals into the groundwater, reducing environmental pollution and improving nutrient use efficiency by the plants. mdpi.com

In industrial water management, these superabsorbent polymers are utilized for the absorption of aqueous wastes and the dewatering of sludges. Their high absorption capacity makes them effective in solidifying liquid waste for easier disposal.

Stimuli-Responsive Poly(this compound) Hydrogel Systems

Stimuli-responsive or "smart" hydrogels are designed to undergo significant changes in their properties, such as swelling ratio, in response to external stimuli. nih.gov Poly(this compound) hydrogels can be engineered to be sensitive to various stimuli, including pH, temperature, and the presence of specific ions. nih.govmdpi.com

For example, pH-responsive hydrogels can be designed to swell or shrink at specific pH values due to the protonation or deprotonation of the carboxylate groups. This property is particularly useful for targeted delivery applications. Temperature-responsive hydrogels can be created by incorporating temperature-sensitive polymers into the hydrogel network. researchgate.net These hydrogels can exhibit a lower critical solution temperature (LCST), causing them to shrink and release water as the temperature rises above a certain point.

The ability to respond to specific stimuli opens up a wide range of advanced applications, including the development of sensors, controlled drug delivery systems, and materials for smart agriculture that release water and nutrients in response to specific soil conditions. aiche.org

Flocculants and Coagulants for Environmental Remediation Using this compound Polymers

Polymers based on this compound can also be synthesized as water-soluble polymers for use as flocculants and coagulants in water treatment processes. These polymers are effective in removing suspended particles, heavy metals, and other pollutants from wastewater.

Mechanisms of Particle Aggregation and Sedimentation

The primary mechanisms by which poly(this compound) polymers induce flocculation and coagulation are charge neutralization and bridging. The anionic carboxylate groups along the polymer chain can neutralize the positive charges on the surface of suspended particles, reducing the electrostatic repulsion between them and allowing them to aggregate.

In the bridging mechanism, long polymer chains adsorb onto multiple particles simultaneously, forming "bridges" that link the particles together into larger, faster-settling flocs. whiterose.ac.uk The effectiveness of these polymers as flocculants depends on their molecular weight, charge density, and the chemistry of the wastewater being treated.

Optimization for Heavy Metal Removal and Turbidity Reduction

Poly(this compound) flocculants can be optimized for the removal of specific pollutants. The carboxylate groups have a strong affinity for heavy metal ions, forming complexes that can be effectively removed from the water through sedimentation. The efficiency of heavy metal removal can be influenced by the pH of the solution, as it affects both the speciation of the metal ions and the charge on the polymer.

For turbidity reduction, the polymer's molecular weight and charge density are key parameters. Higher molecular weight polymers are generally more effective at bridging particles and forming large, robust flocs that settle quickly. The optimal polymer dose is crucial; an insufficient dose will result in poor flocculation, while an excessive dose can lead to the restabilization of particles and a decrease in removal efficiency.

Functional Coatings and Adhesives Incorporating this compound

Poly(this compound) is utilized in the formulation of functional coatings and adhesives due to the divalent nature of the magnesium ion, which can act as a crosslinking agent, enhancing the mechanical and adhesive properties of the polymer network. These materials are valued for their clarity and flexibility.

The presence of this compound in polymer formulations can significantly enhance surface adhesion. The carboxylate groups in the prop-2-enoate monomer can form strong ionic bonds with various substrates, particularly metallic surfaces. This interaction is crucial in interface engineering, where a strong and stable bond between a coating and the substrate is necessary for long-term performance. Research has shown that surface modifications that promote adhesion are critical for the success of coatings on materials like magnesium and its alloys. The porous surface morphology created by processes like plasma electrolytic oxidation (PEO) can positively influence the adhesion of subsequent coatings. nih.gov The goal of mechanical modification often includes enhancing adhesion for subsequent bonding processes. nih.gov

Coatings containing poly(this compound) can offer effective corrosion protection for metallic substrates, especially for highly reactive metals like magnesium and its alloys. mdpi.com Due to its high negative standard electrode potential, magnesium is susceptible to corrosion if left unprotected. mdpi.com The polymer can act as a physical barrier, preventing corrosive agents from reaching the metal surface. Furthermore, the magnesium ions within the polymer matrix can contribute to the formation of a passive layer, further inhibiting corrosion.

Plasma electrolytic oxidation (PEO) is a common method used to create protective coatings on magnesium alloys. These coatings often have a porous outer section and a compact middle layer that adheres well to the substrate. mdpi.com The anti-corrosion properties of these coatings are largely attributed to a sub-micrometric barrier layer. mdpi.com The incorporation of elements from the electrolyte during the PEO process can result in the formation of protective compounds like MgAl₂O₄ spinel, which has excellent chemical, thermal, and mechanical properties. mdpi.com